2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol chemical properties
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Foreword for the Research Professional
This document serves as a comprehensive technical guide on the chemical properties and applications of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, a primary component of commercial Tripropylene Glycol (TPG). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation. It aims to provide a deeper understanding of the compound's behavior, grounded in its structural characteristics and physicochemical properties. The narrative explains the causality behind its utility in various applications, from industrial processes to pharmaceutical formulations, ensuring that every piece of information is not just presented, but contextualized for practical application.
Chemical Identity and Molecular Structure
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is a high-boiling, water-soluble liquid that belongs to the family of propylene glycol ethers. It is a key isomer found in commercial-grade Tripropylene Glycol (TPG).[1][2] Its molecular structure consists of three propylene glycol units linked by ether bonds, with terminal hydroxyl groups. This unique combination of ether and alcohol functionalities dictates its chemical behavior and wide-ranging applications.
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IUPAC Name: 2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol[3]
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Common Synonyms: Tripropylene Glycol (TPG), ((Methylethylene)bis(oxy))dipropanol[3]
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CAS Number: 24800-44-0[3]
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Molecular Formula: C₉H₂₀O₄[3]
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Molecular Weight: 192.26 g/mol [4]
Caption: Molecular structure of the primary TPG isomer.
Physicochemical Properties
The utility of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol in various fields is a direct consequence of its physical and chemical properties. Its high boiling point and low vapor pressure make it an excellent solvent for applications requiring low volatility.[2] Furthermore, its miscibility with water and many organic solvents allows for its use in diverse formulations.[1]
| Property | Value | Source(s) |
| Appearance | Colorless, viscous liquid | [1][2] |
| Odor | Nearly odorless, characteristic | [1][5] |
| Boiling Point | ~271 - 273 °C | [1][2] |
| Melting Point | < -20 °C | [6][7] |
| Density | ~1.019 - 1.021 g/mL at 20-25 °C | [1][2] |
| Refractive Index | ~1.444 - 1.447 at 20 °C | [1][8] |
| Flash Point | >110 °C (>230 °F) | [1][8] |
| Vapor Pressure | <0.01 mm Hg at 25 °C | [9] |
| Solubility | Miscible with water, methanol, and ether | [1][9] |
| Octanol/Water Partition Coeff. (logP) | -0.4 to -0.586 (estimated) | [3][8] |
Synthesis and Industrial Production
From a manufacturing perspective, understanding the origin of a compound is crucial for assessing its purity and potential trace impurities. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is not typically synthesized directly but is obtained as a co-product during the production of monopropylene glycol (MPG) and dipropylene glycol (DPG).[10] The process involves the hydration of propylene oxide. The initial reaction with water yields MPG, which can then react with additional propylene oxide molecules to form DPG, TPG, and higher polyglycols.[10]
The ratio of these products is controlled by adjusting reaction conditions such as temperature, pressure, and the water-to-propylene-oxide ratio. Final purification is achieved through distillation.[10]
Caption: Simplified workflow for the production of TPG.
Reactivity, Stability, and Material Compatibility
As an ether-alcohol derivative, 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol exhibits dual reactivity. The ether linkages are relatively unreactive, contributing to the compound's overall stability.[1] The hydroxyl (alcohol) groups, however, are sites for chemical reactions.
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Stability: The compound is stable under normal storage and handling conditions.
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Reactivity:
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Incompatibilities: It should be kept away from strong oxidizing agents.
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Material Compatibility: It has been noted to attack some forms of plastics.[7] Therefore, material compatibility testing is essential before use in systems containing plastic components.
Spectroscopic Profile
Structural elucidation and quality control rely heavily on spectroscopic analysis. For 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol and its isomers, standard spectroscopic data are available through various chemical databases.
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Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3400-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Strong C-O stretching bands associated with the ether and alcohol functionalities would appear in the 1150-1050 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the isomeric purity of TPG.[11] The spectrum would show complex multiplets in the aliphatic region corresponding to the CH, CH₂, and CH₃ groups, along with signals for the hydroxyl protons.
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]
Core Applications and Mechanistic Insights
The unique combination of properties—low volatility, high solvency, water miscibility, and low toxicity—makes 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol a versatile compound with numerous applications.[1][2][8]
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Solvent and Carrier: Its excellent solvency for many organic compounds and its water-solubility make it a valuable solvent in coatings, inks, and cleaning products.[1][2] In the personal care industry, it serves as a carrier for fragrances and a moisturizing agent in cosmetics and soaps.[2][6] Its low toxicity and low vapor pressure are critical for these applications, minimizing skin irritation and inhalation risks.[5][7]
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Chemical Intermediate: The terminal hydroxyl groups make it a useful intermediate in polymerization reactions. It is used in the synthesis of polyurethanes, high-performance unsaturated polyester resins, and alkyd resins.[2][8] Here, it acts as a polyol, contributing flexibility and other desirable properties to the final polymer.
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Functional Fluids: Due to its high boiling point, low volatility, and lubricating properties, it is formulated into textile lubricants, cutting oils, and hydraulic fluids.[1][2]
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Pharmaceutical Formulations: Its low toxicity and solvent properties suggest its potential use as a non-toxic solvent or carrier in drug formulations, aiding in the delivery of active pharmaceutical ingredients (APIs).[2]
Safety, Handling, and Toxicological Profile
A thorough understanding of the safety and handling protocols is paramount for laboratory and industrial use. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is characterized by its low toxicity profile.
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Toxicology Summary:
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Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.[13]
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Irritation: It is generally not considered a skin irritant and is only slightly irritating to the eyes.[13][14]
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Sensitization: It is not a skin sensitizer.[14]
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Long-term Effects: Studies have shown no evidence of carcinogenic or genotoxic effects.[13]
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Standard Handling and Storage Protocol
Adherence to good industrial hygiene and safety practices is essential.
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Ventilation: Handle in a well-ventilated area to minimize vapor inhalation.[15]
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Personal Protective Equipment (PPE):
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[15]
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Spill Management: In case of a spill, collect the liquid with an inert absorbent material and dispose of it according to local regulations. Prevent entry into drains.[7]
Caption: General workflow for safe handling of TPG.
References
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Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]
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Univar Solutions. (n.d.). Tripropylene Glycol. Retrieved from [Link]
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LyondellBasell. (2022). Dipropylene Glycol (DPG) Product Stewardship Summary. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Oxydipropanol. Retrieved from [Link]
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ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-[2-(2-hydroxypropxy)propoxy]-1-propanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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